1-benzyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate 1-benzyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1227917-62-5
VCID: VC7940424
InChI: InChI=1S/C16H21NO4/c1-12-8-9-14(15(18)20-2)10-17(12)16(19)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t12-,14+/m0/s1
SMILES: CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)OC
Molecular Formula: C16H21NO4
Molecular Weight: 291.34

1-benzyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate

CAS No.: 1227917-62-5

Cat. No.: VC7940424

Molecular Formula: C16H21NO4

Molecular Weight: 291.34

* For research use only. Not for human or veterinary use.

1-benzyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate - 1227917-62-5

Specification

CAS No. 1227917-62-5
Molecular Formula C16H21NO4
Molecular Weight 291.34
IUPAC Name 1-O-benzyl 3-O-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylate
Standard InChI InChI=1S/C16H21NO4/c1-12-8-9-14(15(18)20-2)10-17(12)16(19)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t12-,14+/m0/s1
Standard InChI Key IJRRKWFHSQQJIY-GXTWGEPZSA-N
Isomeric SMILES C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)OC
SMILES CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)OC
Canonical SMILES CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)OC

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted with benzyl and methyl carboxylate groups at positions 1 and 3, respectively. The (3R,6S) stereochemistry imposes distinct spatial arrangements, influencing its reactivity and interactions in synthetic pathways .

Table 1: Key Identifiers and Physical Properties

PropertyValueSource
CAS No.1227917-62-5
Molecular FormulaC₁₆H₂₁NO₄
Molecular Weight291.34 g/mol
IUPAC Name1-O-benzyl 3-O-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylate
Stereochemistry(3R,6S)

Stereochemical Influence on Reactivity

The cis-configuration of the methyl and benzyl groups enhances the compound’s rigidity, a trait critical for its role as a chiral building block. Computational models indicate that the (3R,6S) configuration minimizes steric hindrance during nucleophilic substitutions, favoring high-yield reactions in downstream applications .

Synthesis and Optimization Strategies

Core Synthetic Pathway

Applications in Pharmaceutical Development

Intermediate in Kinase Inhibitor Synthesis

This compound is a precursor to PF06651600, a Janus kinase (JAK) inhibitor under investigation for autoimmune disorders. The (3R,6S) configuration ensures proper orientation of the pyrrolopyrimidine moiety, enhancing target binding affinity .

Versatility in Medicinal Chemistry

Piperidine derivatives are pivotal in constructing:

  • Antiviral Agents: Structural analogs inhibit viral proteases by mimicking natural substrates.

  • Analgesics: Modifications at the 3-position enhance blood-brain barrier permeability.

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

The benzyl group at position 1 enhances lipophilicity, improving membrane permeability. Conversely, the methyl carboxylate at position 3 introduces hydrogen-bonding capacity, critical for target engagement .

ParameterRequirementRationale
Temperature2–8°CPrevents thermal degradation
Humidity<30% RHMinimizes hydrolysis
Light ExposureAmber glass containersReduces photooxidation

Future Directions and Research Opportunities

Expanding Therapeutic Applications

  • Oncology: Functionalization with fluorinated groups may enhance selectivity for kinase targets in glioblastoma.

  • Neurodegenerative Diseases: Structural analogs could modulate tau protein aggregation in Alzheimer’s disease.

Process Chemistry Innovations

  • Continuous Flow Synthesis: Microreactor technology may improve yield in stereoselective steps.

  • Biocatalytic Approaches: Enzymatic resolution could replace traditional chiral separations, reducing waste .

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